

# A Spectroscopic Showdown: Methyl Pentanimide vs. Its Amide Counterpart, Pentanamide

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## Compound of Interest

Compound Name: *Methyl pentanimide*

Cat. No.: *B3061150*

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In the realm of organic chemistry, the nuanced differences between functional groups can profoundly impact a molecule's properties and reactivity. This guide provides a detailed spectroscopic comparison of **methyl pentanimide** and its corresponding amide, pentanamide. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental protocols, and visualizes the relationships between these two structurally related compounds.

## Structural and Spectroscopic Overview

**Methyl pentanimide**, an imino ether, and pentanamide, a primary amide, share the same carbon skeleton but differ in their functional group. This distinction, a C=N-O-CH<sub>3</sub> group in the former versus a C=O-NH<sub>2</sub> group in the latter, gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for characterization and quality control in synthetic chemistry.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl pentanimide** and pentanamide, facilitating a direct comparison of their characteristic signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted/Experimental)

Assignment	Methyl Pentanimide (Predicted) $^1\text{H}$ Chemical Shift (ppm)	Pentanamide (Experimental) $^1\text{H}$ Chemical Shift (ppm)[1]
-CH <sub>3</sub> (terminal)	~ 0.9	0.93
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 1.3	1.37
-CH <sub>2</sub> -C=X	~ 1.6	1.60
$\alpha$ -CH <sub>2</sub>	~ 2.2	2.22
-OCH <sub>3</sub>	~ 3.6	-
-NH <sub>2</sub>	-	5.9, 6.4
-NH (imide)	~ 5.0 - 7.0 (broad)	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted/Experimental)

Assignment	Methyl Pentanimide (Predicted) $^{13}\text{C}$ Chemical Shift (ppm)	Pentanamide (Experimental) $^{13}\text{C}$ Chemical Shift (ppm)[2]
-CH <sub>3</sub> (terminal)	~ 14.0	13.7
-CH <sub>2</sub> -CH <sub>3</sub>	~ 22.5	22.3
-CH <sub>2</sub> -CH <sub>2</sub> -C=X	~ 28.0	27.8
$\alpha$ -CH <sub>2</sub>	~ 35.0	35.6
-OCH <sub>3</sub>	~ 55.0	-
C=X	~ 170.0	175.9

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Vibration	Methyl Pentanimidate (Expected) Wavenumber (cm <sup>-1</sup> )	Pantanamide (Experimental) Wavenumber (cm <sup>-1</sup> ) <sup>[3][4]</sup>
N-H Stretch	-	3350, 3180 (two bands for primary amide)
C-H Stretch (sp <sup>3</sup> )	2850-3000	2870-2960
C=N Stretch	~1650-1690	-
C=O Stretch (Amide I)	-	~1640-1680
N-H Bend (Amide II)	-	~1550-1640
C-O Stretch	~1200-1300	-

Table 4: Mass Spectrometry Data (EI)

Ion	Methyl Pentanimidate (Predicted m/z)	Pantanamide (Experimental m/z) <sup>[5][6]</sup>
[M] <sup>+</sup>	115	101
[M-OCH <sub>3</sub> ] <sup>+</sup>	84	-
[M-NH <sub>2</sub> ] <sup>+</sup>	-	85
[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	57	57
[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	43	43
[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	29	29
[CONH <sub>2</sub> ] <sup>+</sup>	-	44 (base peak)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Protocol:**

- Sample Preparation: Dissolve 5-10 mg of the analyte (**methyl pentanimide** or pentanamide) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a 90° pulse angle and a relaxation delay of 5 seconds to ensure full relaxation of all protons.
  - Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Set the spectral width to cover the range of 0 to 220 ppm.
  - Use a 30° pulse angle and a relaxation delay of 2 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C).

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- **Sample Application:** Place a small amount of the neat liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Spectrum Acquisition:** Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
- **Data Collection:** Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

### Electron Ionization (EI)-Mass Spectrometry Protocol:

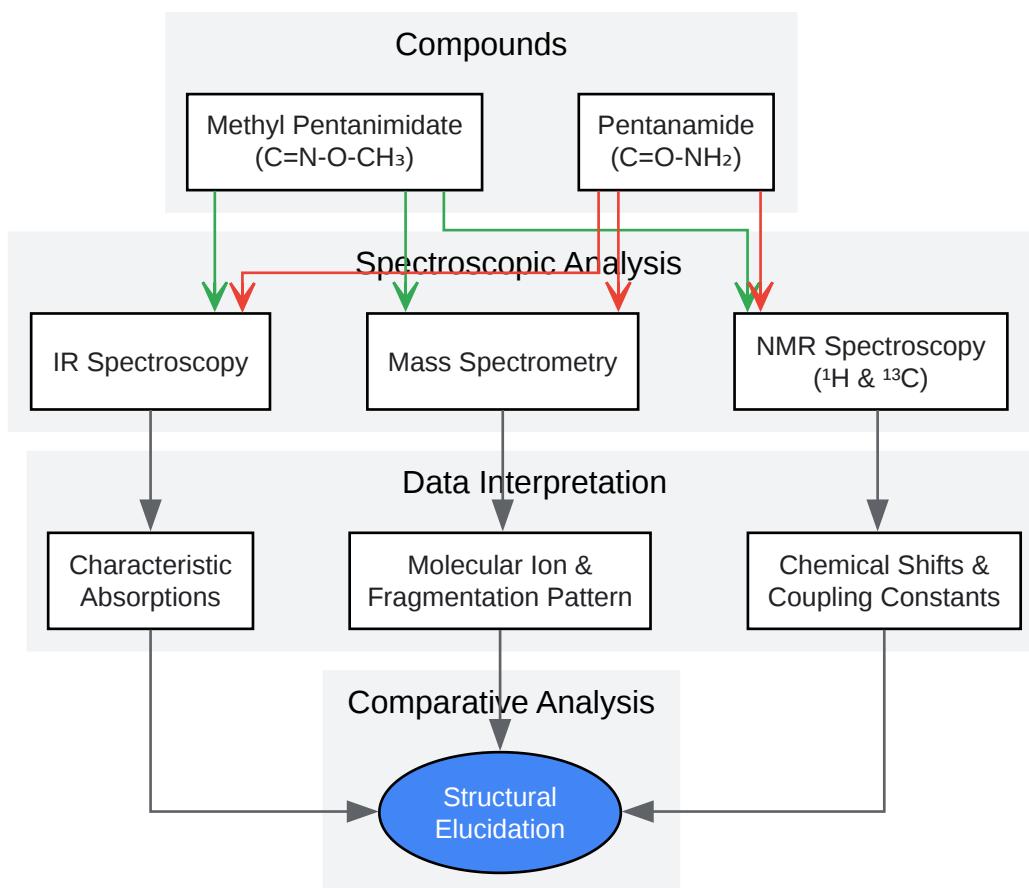
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
- **Ionization:** Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded.

- Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their  $m/z$  values. The molecular ion peak ( $[M]^+$ ) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

## Visualizing the Comparison

The following diagrams illustrate the key structural differences and a generalized workflow for the spectroscopic comparison of **methyl pentanimide** and pentanamide.

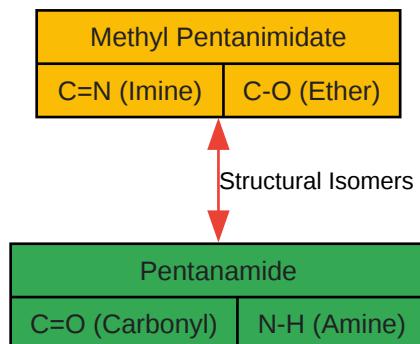
Workflow for Spectroscopic Comparison



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Caption: A workflow diagram illustrating the spectroscopic analysis and comparison of **methyl pentanimide** and pentanamide.

## Key Functional Group Differences

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Caption: A diagram highlighting the key functional group differences between **methyl pentanimide** and pentanamide.

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## References

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